2-Benzothiazolamine, 5,6-dimethoxy-

カタログ番号 B1294823

CAS番号:

6294-52-6

分子量: 210.26 g/mol

InChIキー: KJRDZJGBIBLGKB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

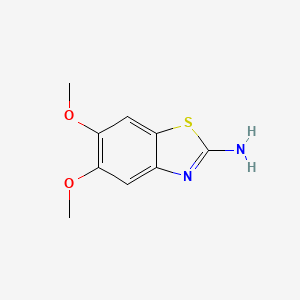

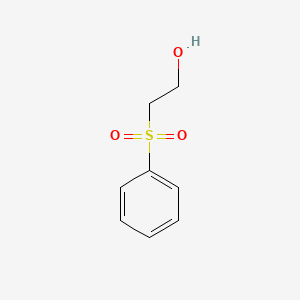

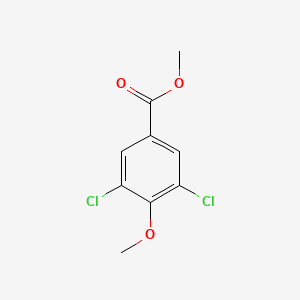

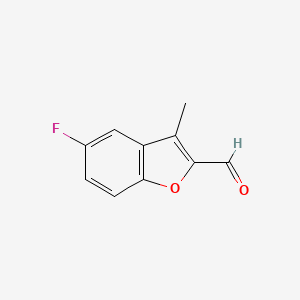

2-Benzothiazolamine, 5,6-dimethoxy- is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is also known as 5,6-Dimethoxy-1,3-benzothiazol-2(3H)-imine .

Molecular Structure Analysis

The molecular structure of 2-Benzothiazolamine, 5,6-dimethoxy- consists of a benzothiazolamine core with two methoxy groups attached at the 5 and 6 positions .科学的研究の応用

1. Synthesis of 2-Benzothiazolamine and Its Derivatives

- Summary of Application: 2-Benzothiazolamine and its derivatives are synthesized using a nickel (0)-catalyzed reaction of 1,2-aminoiodoarenes with thioureas . This provides a facile, site-specific, and general synthetic procedure under non-oxidative conditions .

- Methods of Application: The reaction is carried out in the presence of a nickel (0) complex . The 1,2-aminoiodoarenes undergo a reaction with thioureas to produce 2-benzothiazolamine and its derivatives .

- Results or Outcomes: The method provides a general synthetic procedure for 2-benzothiazolamine and its derivatives .

2. Biologically Active Derivatives of 2-Aminobenzothiazole

- Summary of Application: 2-Aminobenzothiazole and its derivatives are used in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, and immunomodulatory effects .

- Methods of Application: The synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers . The starting 5,6-substituted derivatives of 2-aminobenzothiazole were synthesized from readily available 3,4-substituted anilines in the presence of KSCN and Br2 .

- Results or Outcomes: The synthesized compounds have a wide range of biological activities, making them useful in medicinal chemistry .

3. Green Chemistry and Multicomponent Reaction

- Summary of Application: The synthesis of 2-aminobenzothiazole derivatives has been carried out in the context of the concept of green synthesis . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- Methods of Application: In most reactions, H2O is used as a non-toxic and widely available solvent which significantly reduces the cost of the process . In this case, catalytic reactions are priority, allowing to reduce the impact on the environment .

- Results or Outcomes: The one-pot multicomponent reactions with the participation of 2-aminobenzothiazole have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

4. Synthesis of Novel Benzamide Compounds

- Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application: The synthesis was performed using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

- Results or Outcomes: The synthesized benzamide compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity . They also exhibited in vitro growth inhibitory activity against different bacteria .

5. Antiviral and Antimicrobial Applications

- Summary of Application: Benzothiazoles (BTAs), including 2-aminobenzothiazole derivatives, have a pronounced spectrum of biological activity, exhibiting antiviral and antimicrobial effects .

- Methods of Application: The synthesis of 2-aminobenzothiazole derivatives is carried out using various methods, including one-pot multicomponent reactions .

- Results or Outcomes: The synthesized 2-aminobenzothiazole derivatives have shown significant antiviral and antimicrobial activities .

6. Anti-Inflammatory and Antidiabetic Applications

- Summary of Application: 2-aminobenzothiazole derivatives also exhibit anti-inflammatory and antidiabetic effects .

- Methods of Application: The synthesis of these derivatives is carried out using various methods, including one-pot multicomponent reactions .

- Results or Outcomes: The synthesized 2-aminobenzothiazole derivatives have shown significant anti-inflammatory and antidiabetic activities .

特性

IUPAC Name |

5,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRDZJGBIBLGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073368 | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolamine, 5,6-dimethoxy- | |

CAS RN |

6294-52-6 | |

| Record name | 5,6-Dimethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-amino-5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)